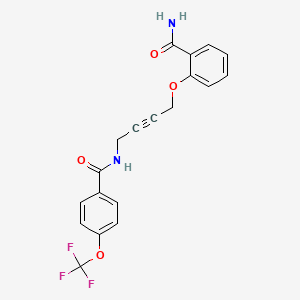

3-(2-Fluoroethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

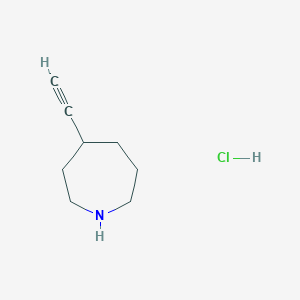

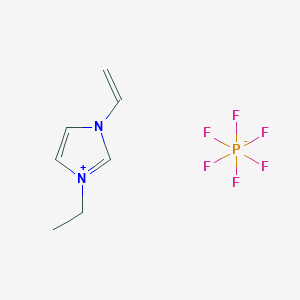

3-(2-Fluoroethyl)aniline is an organic compound with the molecular weight of 139.17 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H10FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,10H2 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 1 fluorine atom. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, anilines are known to undergo various reactions. For instance, they can react with trifluoroacetic anhydride (TFAA) as a derivatization reagent, which can then be analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

1. Application in Organic Synthesis

- Ruthenium(II)-Catalyzed Synthesis : 2-Fluoro-5-(trifluoromethyl)aniline, a related compound, has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

2. Spectroscopic Analysis

- Vibrational Spectroscopy : Fluoroaniline isomers, including 2-fluoroaniline, have been studied for their molecular structures and vibrational spectra using Raman and infrared spectroscopy, highlighting their utility in understanding molecular interactions (Wojciechowski et al., 2011).

3. Catalysis and Chemical Reactions

- Palladium-Catalyzed Arylation : Fluoroalkylamines, closely related to fluoroethyl anilines, have been synthesized via palladium-catalyzed coupling, demonstrating the compound's importance in developing new chemical syntheses (Brusoe & Hartwig, 2015).

4. Corrosion Inhibition

- Copper Corrosion Inhibition : 2-Fluoroaniline has been studied as a potential inhibitor for copper corrosion, suggesting its applicability in materials science and engineering (Khaled & Hackerman, 2004).

5. Photophysical and Photochemical Properties

- Fluorescence and Photolysis : Studies on the photolysis of halogenoanilines, including fluoroanilines, in various solvents have provided insights into their photochemical behavior, useful in understanding their applications in photochemistry (Othmen, Boule & Richard, 1999).

6. Biological and Medical Applications

- Fluorescent Sensor Development : Aniline-based compounds have been utilized in creating fluorescent sensors, with potential applications in biological systems and living cell monitoring (Tian et al., 2015).

Safety and Hazards

3-(2-Fluoroethyl)aniline is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

Direcciones Futuras

While specific future directions for 3-(2-Fluoroethyl)aniline are not mentioned in the searched resources, anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Therefore, the development of versatile ways to synthesize anilines from abundant chemicals is of great interest .

Propiedades

IUPAC Name |

3-(2-fluoroethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRLTSQYAYNFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-methoxy-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2613142.png)

![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2613144.png)

![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)

![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)